molecular formula C10H12ClIN2O2 B592161 tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate CAS No. 400777-00-6

tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate

Cat. No.: B592161
CAS No.: 400777-00-6
M. Wt: 354.572
InChI Key: YCBOUHLCYYKTFG-UHFFFAOYSA-N
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Description

tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate is a chemical compound with the molecular formula C10H12ClIN2O2 and a molecular weight of 354.57 g/mol . It is a derivative of pyridine, featuring both chloro and iodo substituents on the pyridine ring, and a tert-butyl carbamate group. This compound is often used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups.

Preparation Methods

The synthesis of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate typically involves the following steps:

Chemical Reactions Analysis

tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for substitution reactions and acids like trifluoroacetic acid for deprotection.

Comparison with Similar Compounds

Similar compounds to tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate include:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in synthesis and medicinal chemistry.

Biological Activity

tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, including halogen substitutions and a carbamate functional group, offers various applications in pharmacology and biochemistry.

  • Molecular Formula : C₁₀H₁₂ClI N₂O₂
  • Molecular Weight : 354.57 g/mol
  • CAS Number : 400777-00-6

The presence of chlorine and iodine enhances the compound's electrophilic nature, allowing it to participate in nucleophilic substitution reactions. The tert-butyl carbamate group is also reactive under acidic or basic conditions, which can lead to hydrolysis and the formation of amines and carboxylic acids.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby altering their catalytic activity.
  • Receptor Modulation : It acts as an agonist or antagonist at specific receptors, influencing signal transduction pathways.
  • Pathway Influence : The compound can affect multiple biochemical pathways, including those related to inflammation, pain perception, and cancer progression .

Biological Activities

Research has indicated several notable biological activities associated with this compound:

  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through modulation of cytokine production.
  • Anticancer Properties : Studies suggest that it may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.
  • Neurological Applications : Its ability to interact with neurokinin receptors indicates potential use in treating neurological disorders such as anxiety and depression .

Case Studies

  • Inflammation and Pain Management :
    A study demonstrated that administering this compound significantly reduced pain responses in animal models of inflammatory pain. The compound's mechanism was linked to its interaction with the TrkA receptor, which plays a crucial role in pain signaling pathways .
  • Cancer Treatment :
    In vitro experiments showed that this compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The inhibition was attributed to its capacity to interfere with growth factor signaling pathways critical for tumor survival .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameSimilarityKey Features
tert-Butyl (6-chloropyridin-2-yl)carbamate0.85Lacks iodine substitution; simpler structure.
2-Boc-Amino-3-iodo-4-chloropyridine0.85Contains amino group; different halogen position.
tert-Butyl (4,6-dichloropyridin-2-yl)carbamate0.80Two chlorine substituents; no iodine present.
tert-Butyl (6-chloro-pyridin-3-yloxy)carbamate0.68Different substitution pattern; similar reactivity.

This table illustrates how variations in molecular structure can influence biological activity and target specificity.

Q & A

Q. Basic: What synthetic methodologies are most effective for preparing tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate?

Answer:
The compound is typically synthesized via halogenation and carbamate protection. A common route involves:

  • Iodination : Reacting tert-butyl (6-chloropyridin-3-yl)carbamate with tert-butyllithium in THF at -78°C, followed by iodine quenching to install the iodine substituent at the 4-position .
  • Methylation : In some pathways, NaH and methyl iodide (MeI) are used to introduce a methyl group on the carbamate nitrogen, followed by TFA-mediated deprotection to yield intermediates for further functionalization .

Key Considerations :

  • Low-temperature conditions (-78°C) prevent undesired side reactions during iodination .
  • Anhydrous solvents (THF, DCM) and inert atmospheres (N₂) are critical for reagent stability .

Q. Advanced: How can researchers mitigate competing dehalogenation during cross-coupling reactions with this iodopyridine derivative?

Answer:
Dehalogenation is a common challenge in Pd-catalyzed cross-coupling. Strategies include:

  • Catalyst Selection : Use Pd(PPh₃)₂Cl₂ with CuI as a co-catalyst to enhance oxidative addition efficiency while minimizing iodine loss .
  • Additives : DIEA (diisopropylethylamine) stabilizes reactive intermediates and reduces side reactions .
  • Solvent Optimization : Polar aprotic solvents like DMAc improve reaction homogeneity and reduce byproduct formation .

Example : In a Sonogashira coupling, this compound reacted with 3,3-diethoxyprop-1-yne using Pd(PPh₃)₂Cl₂/CuI/DIEA in THF, achieving >80% yield .

Q. Basic: What analytical techniques confirm the structural integrity and purity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): Peaks at δ 1.54 (s, 9H, tert-butyl), 8.93 (s, 1H, pyridine H), 7.72 (s, 1H, pyridine H) confirm substitution patterns .
    • ¹³C NMR : A carbonyl signal at ~155 ppm verifies the carbamate group .
  • Mass Spectrometry : ESI-MS ([M+H]⁺) matches the molecular weight (e.g., m/z 369.01 for C₁₀H₁₂ClIN₂O₂) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) quantifies purity (>95%) .

Q. Advanced: How does the tert-butyl carbamate group influence reactivity in nucleophilic substitution reactions?

Answer:
The tert-butyl group:

  • Steric Protection : Shields the carbamate oxygen, reducing undesired nucleophilic attack at the carbonyl .
  • Acid Sensitivity : Labile under strong acidic conditions (e.g., TFA), enabling selective deprotection without disrupting the pyridine ring .

Case Study : Deprotection of tert-butyl (6-chloro-4-iodopyridin-3-yl)(methyl)carbamate with TFA in DCM yielded 6-chloro-4-iodo-N-methylpyridin-3-amine in 97.3% yield, demonstrating efficient cleavage .

Q. Basic: What safety protocols are essential when handling this compound?

Answer:

  • Storage : Store at 2–8°C under inert gas (Ar/N₂) to prevent degradation .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory during synthesis .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Hazard Note : While not classified as acutely toxic (GHS), combustion may release toxic HI or Cl₂ gases .

Q. Advanced: What computational tools aid in predicting the reactivity of this compound?

Answer:

  • DFT Calculations : Gaussian or ORCA software models transition states for cross-coupling reactions, guiding catalyst selection .
  • Molecular Docking : AutoDock Vina predicts binding affinities with biological targets (e.g., kinase enzymes) for medicinal chemistry applications .
  • CHEMKIN Simulations : Assess thermal stability and decomposition pathways under reaction conditions .

Q. Basic: How is this compound utilized in medicinal chemistry?

Answer:

  • Intermediate for Kinase Inhibitors : The iodine atom serves as a handle for Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups .
  • Prodrug Development : The carbamate group enhances solubility for in vivo studies, with enzymatic cleavage releasing active amines .

Example : This compound was a key intermediate in synthesizing Fosnetupitant, an antiemetic drug .

Q. Advanced: What strategies resolve contradictions in reported reaction yields for iodopyridine derivatives?

Answer:

  • Parameter Screening : Design of Experiments (DoE) optimizes temperature, solvent, and catalyst loading .
  • In Situ Monitoring : ReactIR tracks intermediate formation, identifying bottlenecks (e.g., iodine sublimation at elevated temperatures) .
  • Post-Hoc Analysis : Compare quenching methods (e.g., aqueous vs. organic workup) to isolate side products via LC-MS .

Properties

IUPAC Name

tert-butyl N-(6-chloro-4-iodopyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-7-5-13-8(11)4-6(7)12/h4-5H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBOUHLCYYKTFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697039
Record name tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400777-00-6
Record name tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the solution of tert-butyl (6-chloropyridin-3-yl)carbamate (160 g, 0.7 mol) in 1 L of anhydrous THF was added n-BuLi (600 mL, L5 ml) at −78° C. under N2 atmosphere. After the addition was finished, the solution was stirred at −78° C. for 30 min, and the solution of I2 (177.68 g, 0.7 mol) in 800 mL of anhydrous THF was added. Then the solution was stirred at −78° C. for 4 hrs, TLC indicated the reaction was over. Water was added for quench, and EtOAc was added to extract twice. The combined organic phases were washed with brine, dried over Na2SO4, filtered and purified by flash chromatography to afford 80 g of tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate as a yellow solid (32.3%).
Quantity
160 g
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1 L
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177.68 g
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800 mL
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Synthesis routes and methods II

Procedure details

The title product was prepared from 6-chloronicotinic acid in the same manner as in the preparation of (4-iodo-6-trifluoromethylpyridin-3-yl)carbamic acid tert-butyl ester.
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Synthesis routes and methods III

Procedure details

To a solution of TMEDA (25.4 g, 219.3 mmol) in dry THF (300 mL) was added dropwise n-BuLi (87.7 mL, 219.3 mmol) at −78° C., the mixture was stirred for 0.5 h at this temperature. A solution of (6-chloro-pyridin-3-yl)-carbamic acid tert-butyl ester (20 g, 87.7 mmol) in THF (170 mL) was added dropwise to the reaction mixture at −78° C. and the resulting mixture was continued to stir for 1 h at −78° C. Then a solution of I2 (26.7 g, 105.3 mmol) in dry THF (170 mL) was added dropwise at −78° C. After 1 h, the reaction was quenched with sat. aqueous NH4Cl (300 mL). The organic layer was separated and the aqueous phase was extracted with ethyl acetate (150 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and concentrated under the reduced pressure. The residue was purified by column chromatography on silica gel (Petroleum ether/Ethyl acetate, 10/1) to give (6-chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester (7 g, 22.7%). 1H-NMR (CDCl3, 300 MHz) δ 8.95 (s, 1H), 7.73 (s, 1H), 6.64 (brs, 1H), 1.54 (s, 9H).
Name
Quantity
25.4 g
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reactant
Reaction Step One
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87.7 mL
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reactant
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300 mL
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solvent
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20 g
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170 mL
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solvent
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26.7 g
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reactant
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Quantity
170 mL
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solvent
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Synthesis routes and methods IV

Procedure details

To a solution of TMEDA (25.4 g, 219.3 mmol) in dry THF (300 mL) was added dropwise n-BuLi (87.7 mL, 219.3 mmol) at −78° C., the mixture was stirred for 0.5 h at this temperature. A solution of tert-butyl 6-chloropyridin-3-yl-carbamate (20 g, 87.7 mmol) in THF (170 mL) was added dropwise to the reaction mixture at −78° C. and the resulting mixture was continued to stir for 1 h at −78° C. Then a solution of I2 (26.7 g, 105.3 mmol) in dry THF (170 mL) was added dropwise at −78° C. After 1 h, the reaction was quenched with sat. aqueous NH4Cl (300 mL). The organic layer was separated and the aqueous phase was extracted with EtOAc (150 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and concentrated under reduced pressure to yield a residue that was purified by column chromatography on silica gel (petroleum ether/ethyl acetate, 10/1) to give tert-butyl 6-chloro-4-iodopyridin-3-ylcarbamate (10.0 g, 33%). 1H-NMR (CDCl3, 400 MHz) δ 8.95 (s, 1H), 7.73 (s, 1H), 6.64 (br s, 1H), 1.53 (s, 9H).
Name
Quantity
25.4 g
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reactant
Reaction Step One
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87.7 mL
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reactant
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300 mL
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solvent
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20 g
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reactant
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170 mL
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26.7 g
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reactant
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170 mL
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solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a solution of TMEDA (1.45 g, 12.5 mmol) in dry Et2O (30 mL) was added dropwise n-BuLi (5.0 mL, 12.5 mmol) at −78° C. The mixture was stirred for 0.5 h at −78° C. A solution of (6-chloro-pyridin-3-yl)-carbamic acid tert-butyl ester (1.14 g, 5.0 mmol) in dry Et2O (10 mL) was added dropwise to the reaction mixture at −78° C. and the resultant mixture was continued to stir for 1 h at −78° C. A solution of I2 (1.52 g, 6.0 mmol) in dry Et2O (10 mL) was added dropwised at −78° C. The mixture was continued to stir for 1 h at this temperature. The reaction was quenched with saturated aqueous NH4Cl. The organic layer was separated and the aqueous phase was extracted with ethyl acetate (50 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and evaporated under reduced pressure to give a residue, which was purified by column (petroleum ether/ethyl acetate=10/1) to obtain (6-chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester (1.75 g, 30%). 1H NMR (400 MHz, CDCl3) δ 8.95 (br s, 1H), 7.73 (s, 1H), 6.64 (br s, 1H), 1.54 (s, 1H).
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1.45 g
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reactant
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5 mL
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reactant
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30 mL
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solvent
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1.14 g
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reactant
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10 mL
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solvent
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resultant mixture
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0 (± 1) mol
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1.52 g
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10 mL
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